molecular formula C8H7FN4O2S B13684586 1-(3-fluorophenyl)-5-(methylsulfonyl)-1H-tetrazole

1-(3-fluorophenyl)-5-(methylsulfonyl)-1H-tetrazole

Cat. No.: B13684586
M. Wt: 242.23 g/mol
InChI Key: GQUJKQNTEZEVMN-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-5-(methylsulfonyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-fluorophenyl)-5-(methylsulfonyl)-1H-tetrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-5-(methylsulfonyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and methylsulfonyl groups enhances its binding affinity and specificity towards these targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole
  • 1-(3-bromophenyl)-5-(methylsulfonyl)-1H-tetrazole
  • 1-(3-methylphenyl)-5-(methylsulfonyl)-1H-tetrazole

Uniqueness

1-(3-fluorophenyl)-5-(methylsulfonyl)-1H-tetrazole is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H7FN4O2S

Molecular Weight

242.23 g/mol

IUPAC Name

1-(3-fluorophenyl)-5-methylsulfonyltetrazole

InChI

InChI=1S/C8H7FN4O2S/c1-16(14,15)8-10-11-12-13(8)7-4-2-3-6(9)5-7/h2-5H,1H3

InChI Key

GQUJKQNTEZEVMN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=NN1C2=CC(=CC=C2)F

Origin of Product

United States

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